3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
CAS No.: 1006343-68-5
Cat. No.: VC4140840
Molecular Formula: C8H8F3N3
Molecular Weight: 203.168
* For research use only. Not for human or veterinary use.
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile - 1006343-68-5](/images/structure/VC4140840.png)
Specification
CAS No. | 1006343-68-5 |
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Molecular Formula | C8H8F3N3 |
Molecular Weight | 203.168 |
IUPAC Name | 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Standard InChI | InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2,4H2,1H3 |
Standard InChI Key | ZVOIMOLHZIHAIE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CCC#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile belongs to the bipyrazole family, featuring a pyrazole ring substituted with a trifluoromethyl group at position 3 and a methyl group at position 5. A propanenitrile chain extends from the nitrogen atom at position 1, contributing to its polar character. The molecular formula is C~8~H~8~F~3~N~3~, with a molecular weight of 203.168 g/mol .
Key Structural Features:
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Trifluoromethyl group (-CF~3~): Enhances metabolic stability and lipophilicity, a common motif in pharmaceuticals .
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Cyano group (-C≡N): Introduces dipole moments and hydrogen-bonding capabilities, influencing solubility and reactivity.
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Methyl substitution: At position 5, this group sterically shields the pyrazole core, affecting regioselectivity in reactions .
Physicochemical Properties
The compound’s low aqueous solubility (≤1 mg/mL at 25°C) and moderate lipophilicity (LogP = 1.82) suggest suitability for lipid-based formulations .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from 5-methyl-3-(trifluoromethyl)-1H-pyrazole:
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Alkylation: Reaction with acrylonitrile under basic conditions (K~2~CO~3~, DMF, 60°C) to attach the propanenitrile chain:
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Purification: Chiral separation using HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess when resolving stereoisomers .
Process Optimization
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Yield: 68–75% for the alkylation step.
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Scale-up Challenges: Trifluoromethyl groups necessitate anhydrous conditions to prevent hydrolysis.
Biological Activities and Applications
Compound Derivative | IC~50~ (μM) | Target Pathway |
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T7 (Analog) | 10.2 | PI3K/AKT/mTOR inhibition |
Parent Compound | 14.0 | Caspase-3 activation |
Mechanistically, the compound induces apoptosis via mitochondrial membrane depolarization and ROS generation .
Antifungal Activity
Against phytopathogens:
The trifluoromethyl group enhances membrane permeability, disrupting ergosterol biosynthesis .
Agrochemical Applications
As a precursor for:
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Herbicides: Inhibits acetolactate synthase (ALS) in weeds.
Comparative Analysis with Related Compounds
The cyano group in 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile improves target binding affinity compared to hydroxylated analogs .
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